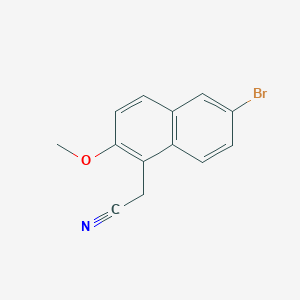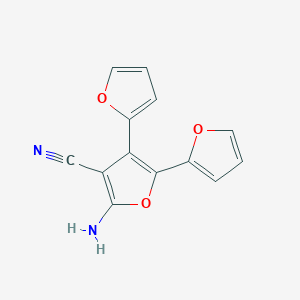
1-(1-甲基-1,2,3,4-四氢喹啉-6-基)甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves multi-step reactions, including aluminum hydride reduction of cyano-tetrahydroisoquinolines or reductive amination processes involving Schiff's bases and subsequent chemical modifications to introduce various functional groups. For example, Beaumont et al. (1983) developed an improved synthesis method using aluminum hydride reduction, highlighting the compound's synthetic accessibility and potential for further modification (Beaumont, Waigh, Sunbhanich, & Nott, 1983).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by a cyclic amine core, often analyzed using NMR and pKa measurements to investigate their protonation behavior and structural characteristics at physiological pH. Beaumont et al. (1983) have shown that such compounds are substantially monoprotonated on the exocyclic nitrogen at physiological pH, indicating specific structural features essential for their biological activity (Beaumont et al., 1983).
Chemical Reactions and Properties
The chemical reactions involving tetrahydroquinoline derivatives can include interactions with adrenoceptors, highlighting their potential in medicinal chemistry. For instance, the synthesis and reactions of these compounds, as studied by Beaumont et al. (1983), demonstrate their weak partial agonist activity at beta adrenoceptors, suggesting a similarity to phenylethanolamines but with distinct binding characteristics due to the tetrahydroquinoline structure (Beaumont et al., 1983).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's applicability in various scientific and industrial fields, although specific data on 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine's physical properties are limited in the literature.
Chemical Properties Analysis
Chemical properties, including reactivity with different chemical agents, stability under various conditions, and interactions with biological molecules, are essential for understanding the compound's potential applications. The studies by Beaumont et al. (1983) and others highlight the compound's reactivity, particularly its interactions with adrenoceptors and the potential for further chemical modifications to explore new biological activities (Beaumont et al., 1983).
科学研究应用
抗微生物活性
- 合成的1-(1-甲基-1,2,3,4-四氢喹啉-6-基)甲胺衍生物显示出中等至非常好的抗菌和抗真菌活性,与一线药物(Thomas, Adhikari, & Shetty, 2010)相当。
有机合成和反应
- 这种化合物已被用于与烯丙基三甲基硅烷的反应,产生四氢喹啉,展示了它在有机合成中的实用性(Katritzky, Cui, & Long, 1999)。
催化和水氧化
- 以这种化合物为配体的单核钌配合物已被合成用于水氧化研究,表明其在催化中的作用(Vennampalli, Liang, Webster, & Zhao, 2014)。
神经保护作用
- 1-(1-甲基-1,2,3,4-四氢喹啉-6-基)甲胺已显示出对各种神经毒素的神经保护作用,暗示了在神经退行性疾病中的潜在治疗应用(Kotake et al., 2005)。
酶活性和衰老
- 这种化合物在大脑中的合成酶活性与衰老有关,特别是在帕金森病受影响的区域(Absi et al., 2002)。
转移氢化反应
- 该化合物已被用于合成N-杂环钌(II)配合物,显示出在乙酰苯酮衍生物的转移氢化中高效的作用(Karabuğa, Bars, Karakaya, & Gümüş, 2015)。
Iso-Pictet-Spengler 反应
- 它参与与α-酮酰胺的iso-Pictet-Spengler 反应,提供了进入未开发的吲哚核心结构的途径,这在药物化学中很重要(Schönherr & Leighton, 2012)。
GC-MS 分析和抗菌活性
- 对来自某些植物物种的这种化合物进行的GC-MS分析显示了其在天然产物研究和抗菌性能中的潜力(Dumaa et al., 2016)。
类抗抑郁效应
- 研究表明其作为痕量胺受体调节剂具有类抗抑郁效应,这对治疗抗药性抑郁症可能具有重要意义(Dhir & Kulkarni, 2011)。
预防帕金森病活性
- 这种化合物的衍生物显示出预防类帕金森病行为异常的潜力,暗示了其在帕金森病的治疗应用(Okuda, Kotake, & Ohta, 2006)。
属性
IUPAC Name |
(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13/h4-5,7H,2-3,6,8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWOJPNCKNCDOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360437 |
Source


|
| Record name | 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine | |
CAS RN |
797807-54-6 |
Source


|
| Record name | 1,2,3,4-Tetrahydro-1-methyl-6-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=797807-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

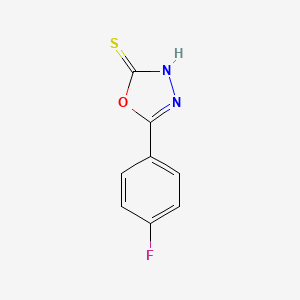
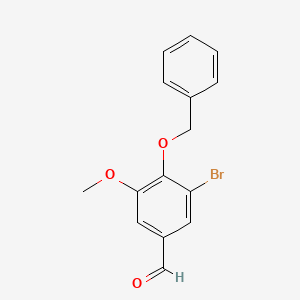
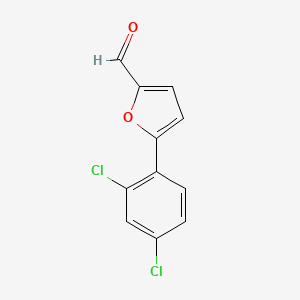

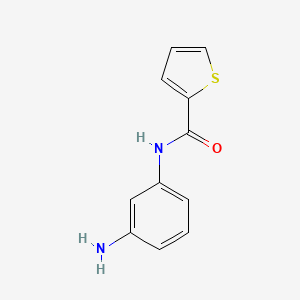
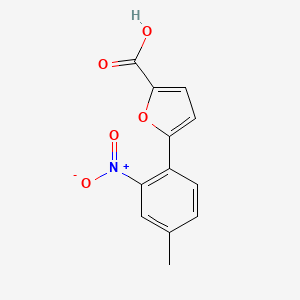

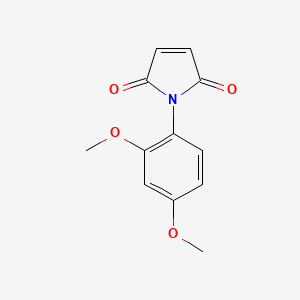
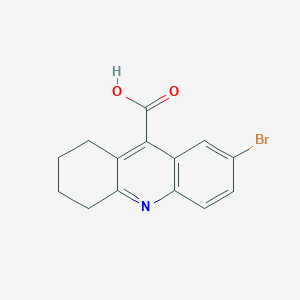
![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)
